molecular formula C8H6ClNO4 B1612301 3-Chloro-2-methyl-6-nitrobenzoic acid CAS No. 86315-08-4

3-Chloro-2-methyl-6-nitrobenzoic acid

Cat. No. B1612301
CAS RN: 86315-08-4
M. Wt: 215.59 g/mol
InChI Key: FHWPBBMYWHFORO-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-6-nitrobenzoic acid is a chemical compound with the molecular weight of 215.59 . It is also known by its IUPAC name, 3-chloro-2-methyl-6-nitrobenzoic acid .


Synthesis Analysis

The synthesis of similar compounds like 2-nitro-3-methylbenzoic acid involves reacting powdery m-methyl benzoic acid with nitric acid at temperatures between -30 to -15 ℃ . The nitration reaction liquid obtained is then separated and purified to obtain the product .


Molecular Structure Analysis

The InChI code for 3-Chloro-2-methyl-6-nitrobenzoic acid is 1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12) .


Chemical Reactions Analysis

Nitro compounds like 3-Chloro-2-methyl-6-nitrobenzoic acid are known to react with all bases, both organic (for example, the amines) and inorganic . They donate hydrogen ions if a base is present to accept them .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation of Pinacol Boronic Esters

3-Chloro-2-methyl-6-nitrobenzoic acid can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Preparation of Antitumor Agents

The compound may be used in the preparation of potential DNA-binding antitumor agents . This involves the synthesis of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo .

Pesticide Treatment

3-Chloro-2-methyl-6-nitrobenzoic acid has been shown to be effective against chlorantraniliprole, a pesticide often found in wastewater . It also has the ability to reduce chloride levels by oxidizing it to produce chloride ions and nitrogen gas .

Hydrogen-Bonded Structures

The compound can be used to investigate hydrogen-bonded structures of isomeric compounds . This application is particularly useful in the field of structural chemistry .

Preparation of Other Chemical Compounds

3-Chloro-2-methyl-6-nitrobenzoic acid can be used in the preparation of other chemical compounds such as 2-amino-3-chlorobenzonitrile and 3-chloro-2-nitrobenzaldehyde . These compounds have various applications in different fields of chemistry .

Safety and Hazards

The safety data sheet for a similar compound, 2-Methyl-6-nitrobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-chloro-2-methyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWPBBMYWHFORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607397
Record name 3-Chloro-2-methyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methyl-6-nitrobenzoic acid

CAS RN

86315-08-4
Record name 3-Chloro-2-methyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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